molecular formula C22H14BrClFN3O4 B12022830 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769150-51-8

4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12022830
CAS No.: 769150-51-8
M. Wt: 518.7 g/mol
InChI Key: OCILTHGCCOUBKB-RPPGKUMJSA-N
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Description

4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H14BrClFN3O4 and a molecular weight of 518.73 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, fluorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with oxalyl chloride to form 4-fluoroanilino oxalyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. The final step involves the esterification of this derivative with 4-chlorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BR-2-(2-((4-Fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

769150-51-8

Molecular Formula

C22H14BrClFN3O4

Molecular Weight

518.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H14BrClFN3O4/c23-15-3-10-19(32-22(31)13-1-4-16(24)5-2-13)14(11-15)12-26-28-21(30)20(29)27-18-8-6-17(25)7-9-18/h1-12H,(H,27,29)(H,28,30)/b26-12+

InChI Key

OCILTHGCCOUBKB-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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